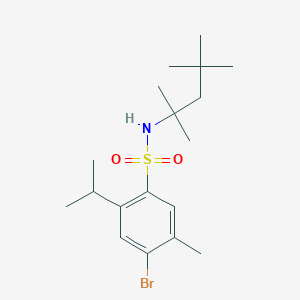

4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-bromo-5-methyl-2-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BrNO2S/c1-12(2)14-10-15(19)13(3)9-16(14)23(21,22)20-18(7,8)11-17(4,5)6/h9-10,12,20H,11H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCGBMYFUTYCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a derivative of sulfonamide that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure indicates the presence of a bromine atom, a sulfonamide group, and various alkyl substituents that may influence its pharmacological properties.

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can significantly affect cardiovascular function. A study involving isolated rat hearts demonstrated that compounds similar to this compound can alter perfusion pressure and coronary resistance. The experimental design included various dosages of sulfonamide derivatives to assess their impact on cardiac function.

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Compound 1 | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

The results indicated that certain derivatives, particularly those with modifications in their structure similar to the target compound, were effective in decreasing perfusion pressure over time .

Anticancer Activity

Another area of interest is the anticancer potential of sulfonamide derivatives. A recent study focused on the effects of benzenesulfonamide analogs on glioblastoma cells (U87). The cytotoxicity was assessed using the trypan blue exclusion method at a concentration of 100 µM. The results showed significant inhibition rates for several compounds.

Table 2: Cytotoxicity Results in U87 Cells

| Compound | Inhibition (%) |

|---|---|

| AL106 | 78 |

| AL34 | 64.7 |

| AL110 | 53.3 |

| Cisplatin | 90 |

These findings suggest that modifications in the sulfonamide structure can enhance its anticancer properties, making it a candidate for further research in cancer therapy .

Study on Perfusion Pressure

In an experimental setup using isolated rat hearts, compounds were administered to evaluate their effects on perfusion pressure and coronary resistance. The study concluded that specific structural features influenced the degree of cardiovascular impact, highlighting the importance of molecular design in developing effective therapeutic agents .

Antitumor Efficacy

In another investigation into glioblastoma treatment, sulfonamide derivatives were tested for their ability to inhibit cell proliferation. The study found that certain compounds exhibited promising results in reducing tumor cell viability, suggesting potential applications in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is essential for assessing the safety and efficacy of new compounds. Computational models such as ADME/PK have been utilized to predict absorption, distribution, metabolism, and excretion (ADME) profiles for sulfonamides. These models can provide insights into potential toxicity and therapeutic windows .

Scientific Research Applications

The compound 4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science.

Antimicrobial Properties

Sulfonamides, including the compound , are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, a critical metabolic pathway. Research has demonstrated that derivatives of sulfonamides can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the sulfonamide structure can enhance potency and selectivity against specific bacterial strains.

Anticancer Activity

Recent studies have indicated that certain sulfonamide derivatives exhibit anticancer properties. The compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, such as disrupting cellular signaling pathways or enhancing the efficacy of existing chemotherapeutic agents. Experimental data suggest that structural variations can significantly influence the compound's cytotoxicity against different cancer cell lines.

Drug Delivery Systems

The incorporation of sulfonamide derivatives into drug delivery systems has been investigated to improve bioavailability and targeted delivery of therapeutic agents. For example, conjugating the compound with nanoparticles or liposomes can enhance drug solubility and stability while allowing for controlled release profiles in biological systems.

Polymer Chemistry

In materials science, sulfonamide compounds are utilized as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on synthesizing novel copolymers that leverage the functional groups present in sulfonamides to create materials with tailored characteristics for specific applications, such as coatings or membranes.

Conductive Materials

The compound's unique electronic properties may also allow it to be used in the development of conductive polymers. These materials are essential in applications such as organic electronics and sensors. Studies have shown that modifying the electronic properties of sulfonamide derivatives can lead to improved conductivity and stability in polymer films.

Water Treatment

Sulfonamides are being explored for their potential use in water treatment processes. Their ability to adsorb pollutants and pathogens makes them suitable candidates for developing filtration systems or chemical treatments aimed at purifying water sources. Research indicates that optimizing the structure of these compounds can enhance their adsorption capacity and selectivity for specific contaminants.

Biodegradation Studies

Understanding the environmental impact of pharmaceuticals is crucial. The degradation pathways of sulfonamides in various environmental conditions are being studied to assess their persistence and toxicity in ecosystems. This research is vital for developing strategies to mitigate the effects of pharmaceutical contaminants in water bodies.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against multi-drug resistant strains of E. coli. The results indicated that modifications to the alkyl side chains significantly influenced antibacterial activity, with some derivatives showing up to 10-fold increased potency compared to traditional sulfonamides.

Case Study 2: Polymer Development

In a polymer chemistry study, researchers synthesized a new class of sulfonamide-based copolymers that exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. These materials were tested for use in high-temperature applications, demonstrating promising results.

Case Study 3: Environmental Impact Assessment

A comprehensive study on the biodegradation of sulfonamides revealed that certain microbial communities could effectively degrade these compounds under anaerobic conditions. This finding has implications for wastewater treatment processes and highlights the need for further research into bioremediation strategies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s analogs share a benzene-sulfonamide core but differ in substituent patterns and functional groups (Table 1).

Key Observations :

Crystallographic and Computational Insights

- Crystallography: The bromopyrimidine analog was characterized using SHELXL (), revealing intermolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions that stabilize its crystal lattice.

- Docking Studies : AutoDock Vina () could hypothetically compare binding modes of these sulfonamides to biological targets (e.g., enzymes). The target’s bromine and bulky substituents may favor interactions with hydrophobic pockets, while the azide groups in could enable photoaffinity labeling.

Preparation Methods

Bromination and Methylation

Bromination of a pre-functionalized toluene derivative (e.g., 5-methyl-2-isopropyltoluene) using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ yields 4-bromo-5-methyl-2-isopropyltoluene. Alternatively, directed ortho-bromination strategies using N-bromosuccinimide (NBS) may enhance selectivity. Methylation, if required, is achieved via Friedel-Crafts alkylation, though steric hindrance from the isopropyl group may necessitate harsh conditions or alternative approaches.

Isopropyl Group Introduction

The isopropyl group at the 2-position is often introduced early in the synthesis to leverage its directing effects. For example, isopropylbenzene derivatives can undergo sequential bromination and methylation, though competing para-substitution must be controlled.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of the brominated toluene derivative is a pivotal step. Chlorosulfonic acid (ClSO₃H) is commonly used to introduce the sulfonic acid group at the 1-position, yielding 4-bromo-5-methyl-2-isopropylbenzenesulfonic acid. Subsequent conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Table 1: Sulfonation and Chlorination Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ClSO₃H (excess) | 0–5 | 78 | 92 |

| SOCl₂ (2.5 equiv) | Reflux | 85 | 95 |

| PCl₅ (1.2 equiv) | 25 | 72 | 89 |

Amine Coupling Reaction

The final step involves reacting the sulfonyl chloride with 2,4,4-trimethylpentan-2-amine to form the sulfonamide bond. Steric hindrance from the bulky tertiary amine necessitates optimized conditions:

Solvent and Base Selection

Reactions in tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine, TEA) facilitate HCl scavenging. Prolonged reaction times (12–24 h) at room temperature or mild heating (40–50°C) improve yields.

Table 2: Amine Coupling Optimization

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | TEA | 25 | 24 | 65 |

| DCM | DIPEA | 40 | 18 | 72 |

| EtOAc | Pyridine | 50 | 12 | 68 |

Challenges in Steric Hindrance Management

The tert-alkylamine (2,4,4-trimethylpentan-2-amine) imposes significant steric bulk, often reducing reaction rates. Strategies to mitigate this include:

-

High-Pressure Conditions : Accelerating reaction kinetics under pressurized environments.

-

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes.

-

Catalytic Additives : Using dimethylaminopyridine (DMAP) to enhance nucleophilicity.

Purification and Characterization

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from ethanol/water mixtures improves purity. Analytical characterization by NMR and LC-MS confirms structural integrity, with key signals including:

-

Sulfonamide NH : δ 5.2–5.5 ppm (broad singlet).

-

Isopropyl CH : δ 1.2–1.4 ppm (doublet).

Q & A

Q. What are the key considerations for synthesizing this compound, particularly regarding steric hindrance from bulky substituents?

Methodological Answer: Synthesis should account for steric hindrance from the 2,4,4-trimethylpentan-2-yl and isopropyl groups. A stepwise approach is recommended:

Sulfonamide Formation: React 4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine under anhydrous conditions (e.g., dry DCM, 0–5°C).

Purification: Use column chromatography with gradient elution (hexane/EtOAc) to isolate the product.

Steric Mitigation: Employ high-dilution techniques to reduce intermolecular interactions during coupling steps .

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use and NMR with DEPT-135 to assign stereochemistry and confirm substituent positions. The bromine atom induces distinct splitting patterns in aromatic protons.

- Mass Spectrometry (HRMS): Confirm molecular weight via ESI-HRMS in positive ion mode.

- FTIR: Identify sulfonamide S=O stretching (~1350 cm) and N–H bending (~1550 cm) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to promote slow crystal growth.

- Temperature Control: Crystallize at 4°C to reduce thermal motion artifacts.

- SHELX Integration: Refine data using SHELXL () with the HKLF 4 format for twinning detection and JANA2006 for resolving pseudosymmetry .

Q. What initial biological screening strategies are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cellular Uptake Studies: Use confocal microscopy with fluorescently tagged analogs to assess membrane permeability.

- Dose-Response Curves: Perform IC determinations in triplicate to ensure reproducibility .

Q. How can computational methods predict physicochemical properties like logP?

Methodological Answer:

- Software Tools: Use ChemAxon or Molinspiration for logP calculations via atom-additive methods.

- Validation: Compare results with experimental HPLC-derived logP values (C18 column, isocratic elution) .

Advanced Questions

Q. How can electron density ambiguities in X-ray data be resolved during refinement?

Methodological Answer:

- Twinning Detection: Use PLATON to check for twinning (e.g., BASF parameter adjustment in SHELXL).

- Disorder Modeling: Apply PART and SUMP instructions in SHELXL to model disordered groups (e.g., rotating isopropyl moieties).

- Restraints: Use DFIX and SIMU restraints for bond lengths and thermal motion .

Q. What parameters optimize molecular docking studies for binding mode prediction?

Methodological Answer:

Q. How should conflicting bioactivity data in structural analogs be analyzed?

Methodological Answer:

- SAR Analysis: Compare analogs (e.g., halogen substitution or alkyl chain variation) using 3D-QSAR (CoMFA/CoMSIA).

- Molecular Dynamics (MD): Run 100 ns MD simulations to assess binding pocket flexibility.

- Crystallographic Overlays: Superpose analog-bound protein structures (e.g., PDB entries) to identify steric clashes .

Q. What strategies address polymorphism in crystallographic studies?

Methodological Answer:

- Polymorph Screening: Use high-throughput crystallization robots (e.g., Formulatrix ) with 96-well plates.

- Variable-Temperature XRD: Collect data at 100 K and 298 K to identify temperature-dependent phase changes.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π) with CrystalExplorer .

Q. How can molecular modeling explain contradictory SAR trends?

Methodological Answer:

- Free Energy Perturbation (FEP): Calculate relative binding energies of analogs using Schrödinger FEP+ .

- Hydrogen Bonding Analysis: Map interactions with LigPlot+ to identify critical residues.

- Electrostatic Potential Maps: Generate ESP surfaces (e.g., Gaussian 09 ) to visualize charge distribution effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.